(Rac)-BAY-985 is a small molecule inhibitor that selectively targets the activity of the protein known as the bromodomain and extraterminal domain (BET) family of proteins. This compound is particularly noted for its potential therapeutic applications in various cancers, including pancreatic adenocarcinoma. The compound's development stems from the need for effective treatments that can modulate gene expression by inhibiting the interaction between BET proteins and acetylated lysines on histones and non-histone proteins, which are crucial in regulating transcriptional processes.
(Rac)-BAY-985 was developed by Bayer AG, a global pharmaceutical and life sciences company. It belongs to a class of compounds known as BET inhibitors, which are being investigated for their role in cancer therapy. These inhibitors are designed to disrupt the function of BET proteins, which play a significant role in the regulation of gene expression associated with oncogenesis.
The synthesis of (Rac)-BAY-985 involves several key steps that utilize standard organic synthesis techniques. The process typically includes:
The detailed synthetic route would require specific reagents and conditions, which are typically proprietary to the developing organization.
(Rac)-BAY-985 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 305.35 g/mol.
The three-dimensional conformation of (Rac)-BAY-985 is critical for its interaction with target proteins, influencing its efficacy as an inhibitor.
(Rac)-BAY-985 undergoes several chemical reactions during its synthesis and biological activity:
These reactions are carefully controlled during synthesis to ensure high yield and purity of the final product.
The mechanism by which (Rac)-BAY-985 exerts its effects involves:
Data from preclinical studies indicate significant anti-tumor activity in various cancer models, highlighting its potential as a therapeutic agent.
Relevant analyses such as melting point determination and spectral characterization (NMR, IR) provide insights into its purity and structural integrity.
(Rac)-BAY-985 is primarily being investigated for its potential applications in cancer therapy. Its ability to inhibit BET proteins makes it a candidate for treating malignancies characterized by dysregulated gene expression due to aberrant epigenetic modifications. Ongoing research focuses on:
The compound's role in modulating gene expression positions it as a valuable tool in both basic research and clinical applications targeting cancer treatment strategies.
(Rac)-BAY-985 emerged from targeted drug discovery efforts focused on inhibiting the non-canonical IκB kinase family members TBK1 (TANK-binding kinase 1) and IKKε. These kinases regulate critical cellular pathways, including inflammation and immune responses, through phosphorylation of interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB) signaling cascades [1] [4]. Dysregulation of TBK1/IKKε is implicated in oncogenesis, particularly in melanoma models such as SK-MEL-2 cells harboring NRAS/TP53 mutations. The compound was designed as an ATP-competitive inhibitor to disrupt aberrant kinase signaling, leveraging the conserved ATP-binding pockets of TBK1 and IKKε while maximizing selectivity over other kinases [4].
Biochemical characterization demonstrated potent inhibition of TBK1 with an IC₅₀ of 1.5 nM, while maintaining >100-fold selectivity against 98% of 291 kinases profiled. Cellular assays confirmed target engagement through dose-dependent suppression of IRF3 phosphorylation (IC₅₀ = 74 nM) [1] [4]. In vitro antiproliferative activity was observed in SK-MEL-2 melanoma cells (IC₅₀ = 900 nM), though in vivo xenograft models showed only modest tumor growth inhibition (T/C ratio = 0.6 at 200 mg/kg BID), attributed to high hepatic clearance (CLb = 4.0 L/h/kg) and short half-life (t₁/₂ = 0.79 h) [4].
Table 1: Biochemical and Cellular Activity Profile of (Rac)-BAY-985
| Parameter | Value | Conditions |
|---|---|---|
| TBK1 IC₅₀ | 1.5 nM | ATP-competitive |
| IKKε IC₅₀ | 2 nM | Low ATP conditions |
| Cellular IRF3 pIC₅₀ | 74 nM | Phosphorylation inhibition |
| SK-MEL-2 Antiproliferation | 900 nM | Cell viability (96 hr exposure) |
| Selectivity (Kinase Panel) | >100-fold vs 291 kinases | 1 µM concentration screening |
The scaffold of (Rac)-BAY-985 originated from benzimidazole derivatives identified through high-throughput screening. Structure-activity relationship (SAR) studies focused on three key regions: the benzimidazole core, linker moiety, and solubilizing group [4] [7]. The initial hit exhibited moderate TBK1 affinity (IC₅₀ = 120 nM) but suffered from poor metabolic stability. Introduction of a methyl substituent at the benzimidazole N1 position improved metabolic stability by 12-fold while maintaining potency, attributed to reduced cytochrome P450 susceptibility [4].
Critical optimizations included:
Table 2: Key Structural Modifications and SAR Impact
| Region Modified | Optimization | Effect on Potency | Effect on Properties |
|---|---|---|---|
| Core (Benzimidazole) | N1-Methylation | IC₅₀ unchanged | Metabolic stability ↑ 12-fold |
| Linker (Carboxamide) | Methylene spacer removal | IC₅₀ ↓ 5-fold | Cell permeability ↑ 2.3-fold |
| Solubilizing group | Trifluoropropyl addition | IC₅₀ ↓ 2-fold | logD ↓ 0.4 units; solubility ↑ |
(Rac)-BAY-985 exemplifies the strategic application of racemates in kinase inhibitor development. Early-stage evaluation of the racemic mixture accelerated preclinical profiling by enabling simultaneous assessment of both enantiomers' pharmacological properties [1] [6]. Chiral resolution yielded enantiopure BAY-985, which exhibited near-identical in vitro potency (TBK1 IC₅₀ = 2 nM) to the racemate (IC₅₀ = 1.5 nM) under standard assay conditions [1] [4]. This parity stemmed from the binding pocket's minimal stereoselectivity, validated through co-crystallography showing both enantiomers forming identical hydrogen bonds with catalytic residues [4].
Pharmacokinetic differentiation emerged in in vivo studies, where enantiopure BAY-985 showed 25% lower plasma clearance in rodents compared to the racemate. However, developmental efficiency favored the racemic approach: synthetic routes for (Rac)-BAY-985 required 40% fewer steps and avoided chiral chromatography, increasing total yield from 8% to 32% [1] [6]. This aligns with industry-recognized advantages of racemates in accelerating hit-to-lead timelines despite potential trade-offs in metabolic specificity [6] [8].
Table 3: Racemic vs. Enantiopure BAY-985 Comparative Profile
| Parameter | (Rac)-BAY-985 | Enantiopure BAY-985 | Significance |
|---|---|---|---|
| TBK1 IC₅₀ | 1.5 nM | 2 nM | Comparable target engagement |
| Synthetic Steps | 6 steps | 9 steps | Faster racemate development |
| Overall Yield | 32% | 8% | Cost efficiency for screening |
| Hepatic Clearance (rat) | 4.0 L/h/kg | 3.0 L/h/kg | Moderate enantiomeric disparity |
| Volume of Distribution (Vss) | 2.9 L/kg | 3.1 L/kg | Similar tissue penetration |
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1